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molecular formula C10H9Cl2NOS B5249995 2-(2,4-dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one

2-(2,4-dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one

Cat. No. B5249995
M. Wt: 262.15 g/mol
InChI Key: KEUDDAJTQFOMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04639460

Procedure details

In a 500 ml 3-necked flask equipped with a Dean & Stark trap and reflux condenser, 30 g (0.17 mole) 2,4-dichlorobenzaldehyde, 18.2 g (0.17 mole) 95% thiolactic acid and 10.8 g (0.17 mole) ammonium formate in 150 ml toluene were placed. The reaction mixture was heated to reflux for several hours; 17 ml water collected. The mixture was at first clear in color and then turned yellow. The reaction mixture was allowed to sit overnight during which yellow solids precipitated. The mixture was filtered. The solids were washed with ether and then air dried to give 38 g of the above-identified product as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[C:11](O)(=[S:15])[CH:12](C)O.[CH:17]([O-:19])=O.[NH4+:20]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]1[NH:20][C:17](=[O:19])[CH:11]([CH3:12])[S:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)Cl
Step Two
Name
Quantity
18.2 g
Type
reactant
Smiles
C(C(O)C)(=S)O
Step Three
Name
Quantity
10.8 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml 3-necked flask equipped with a Dean & Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for several hours
CUSTOM
Type
CUSTOM
Details
17 ml water collected
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
The solids were washed with ether
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C1SC(C(N1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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